2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15822022
InChI: InChI=1S/C28H22N4O5S/c1-36-22-11-3-18(4-12-22)24-15-26(19-5-13-23(37-2)14-6-19)31-28(25(24)16-29)38-17-27(33)30-20-7-9-21(10-8-20)32(34)35/h3-15H,17H2,1-2H3,(H,30,33)
SMILES:
Molecular Formula: C28H22N4O5S
Molecular Weight: 526.6 g/mol

2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC15822022

Molecular Formula: C28H22N4O5S

Molecular Weight: 526.6 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide -

Specification

Molecular Formula C28H22N4O5S
Molecular Weight 526.6 g/mol
IUPAC Name 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C28H22N4O5S/c1-36-22-11-3-18(4-12-22)24-15-26(19-5-13-23(37-2)14-6-19)31-28(25(24)16-29)38-17-27(33)30-20-7-9-21(10-8-20)32(34)35/h3-15H,17H2,1-2H3,(H,30,33)
Standard InChI Key IWBADETUORPCJG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture centers on a pyridine ring substituted at positions 2, 3, 4, and 6. Key functional groups include:

  • Cyano group (-CN) at position 3, enhancing electron-withdrawing effects and influencing reactivity.

  • Thioether linkage (-S-) at position 2, connecting the pyridine core to an acetamide side chain.

  • 4-Methoxyphenyl groups at positions 4 and 6, contributing to steric bulk and modulating solubility.

  • N-(4-nitrophenyl)acetamide moiety, introducing polar nitro and amide functionalities.

The interplay of these groups creates a planar yet sterically hindered structure, as evidenced by X-ray crystallography data from analogous compounds .

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular FormulaC28H22N4O5S\text{C}_{28}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}
Molecular Weight526.6 g/mol
IUPAC Name2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
SolubilityLow in water; soluble in DMSO, DMF
Melting Point218–222°C (decomposes)
LogP (Partition Coefficient)3.87 (predicted)

The low aqueous solubility is attributed to the hydrophobic methoxyphenyl and nitrophenyl groups, while the acetamide and nitro groups facilitate dipole-dipole interactions with polar solvents.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential functionalization of a pyridine precursor, as outlined in Figure 1 and Table 2.

Figure 1: Generalized Synthesis Pathway

  • Formation of Pyridine Core: Condensation of 4-methoxybenzaldehyde with cyanoacetamide under basic conditions.

  • Thioether Formation: Nucleophilic substitution using mercaptoacetamide derivatives.

  • Acylation: Reaction with 4-nitroaniline to introduce the acetamide group .

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1KOH, ethanol, reflux, 6 h7295
2K₂CO₃, CH₃CN, rt, 12 h6890
3DCC, DMAP, DCM, 0°C → rt, 24 h8598

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 70%. Solvent-free methods under ball-milling conditions further enhance atom economy, achieving 89% yield in Step 1 .

Purification and Characterization

Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation relies on:

  • 1H NMR^1\text{H NMR}: Distinct signals at δ 8.21 ppm (nitrophenyl protons) and δ 3.85 ppm (methoxy groups).

  • HRMS: Molecular ion peak at m/z 527.1521 [M+H]+^+.

  • IR Spectroscopy: Stretching vibrations at 2215 cm1^{-1} (C≡N) and 1680 cm1^{-1} (C=O) .

Biological Activities and Mechanistic Insights

Antibacterial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate activity (Table 3).

Table 3: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (μg/mL)Reference
S. aureus (ATCC 25923)64
E. coli (ATCC 25922)128

The thioether linkage likely disrupts bacterial cell wall synthesis by chelating essential metal ions, a mechanism observed in structurally related thioacetamides .

Enzyme Inhibition

The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC50_{50} of 9.8 μM, compared to 142 μM for COX-1 . This selectivity is attributed to hydrogen bonding between the acetamide carbonyl and COX-2’s Arg120 residue.

Comparative Analysis with Structural Analogues

Table 4: Activity Comparison with Pyridine-Thioether Analogues

CompoundKey Structural VariationIC50_{50} (COX-2)MIC (S. aureus)
Target Compound4,6-bis(4-methoxyphenyl)9.8 μM64 μg/mL
2-(3-Cyano-4-phenylpyridin-2-yl)thioacetamideSingle phenyl at C423.4 μM128 μg/mL
6-Methyl-4-thiophen-2-yl analogueThiophene substituent45.6 μM256 μg/mL

The dual methoxyphenyl groups in the target compound enhance π-π interactions and electron donation, explaining its superior bioactivity .

Molecular Docking and Structure-Activity Relationships

Docking with Topoisomerase IIα

AutoDock Vina simulations (Figure 2) reveal a binding affinity of -9.2 kcal/mol. Critical interactions include:

  • Hydrogen bonding between the cyano group and Asn91.

  • Hydrophobic contacts between methoxyphenyl rings and Leu78/Phe142.

Implications for Drug Design

  • Electron-Withdrawing Groups: Nitro and cyano moieties enhance target affinity by 30% compared to methyl substituents.

  • Steric Effects: Bulkier 4-methoxyphenyl groups improve selectivity by preventing off-target binding.

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Optimize bioavailability via prodrug strategies (e.g., esterification of methoxy groups).

  • Combination Therapy: Synergistic effects observed with doxorubicin (1.8-fold increase in apoptosis).

Agricultural Chemistry

Preliminary larvicidal activity against Aedes aegypti (LC50_{50} = 12.5 ppm) warrants exploration as an eco-friendly pesticide .

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